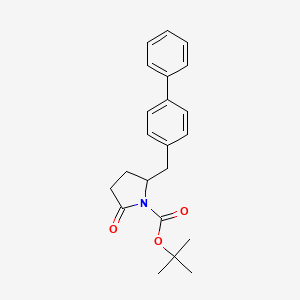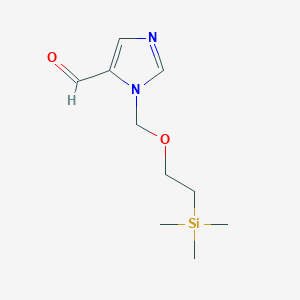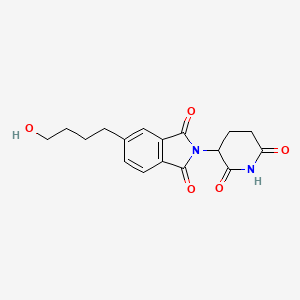![molecular formula C8H14ClN3O2 B13924317 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with a unique spirocyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
科学研究应用
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in the inhibition of RIPK1.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases by inhibiting the necroptosis pathway.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential therapeutic benefits in treating various inflammatory diseases .
相似化合物的比较
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar inhibitory activity against RIPK1.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for further research and development in medicinal chemistry .
属性
分子式 |
C8H14ClN3O2 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC 名称 |
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-11-6(12)5-8(7(11)13)1-3-10-4-2-8;/h10H,1-5,9H2;1H |
InChI 键 |
CCLGRQAPDDDFEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12CC(=O)N(C2=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


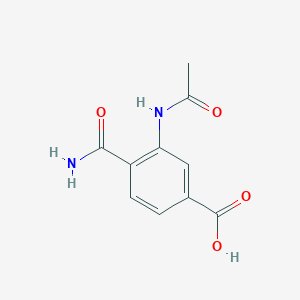

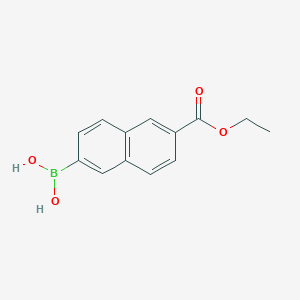
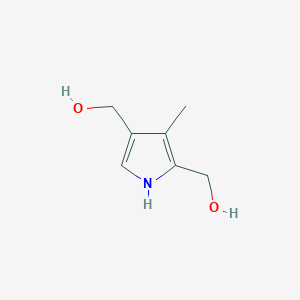


![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

